methyl 2-[3-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)phenoxy]acetate
Overview
Description
Methyl [3-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenoxy]acetate is a complex organic compound that belongs to the class of fused tetracyclic quinoline derivatives. These compounds are known for their significant biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)phenoxy]acetate can be achieved through several methods. One common approach involves the refluxing of a precursor compound with trimethyl orthoformate in methanol (MeOH) in the presence of sulfuric acid (H₂SO₄) as an acidic catalyst. This reaction yields a mixture of products, including methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)benzoate and tetracyclic isoindolo[2,1-a]quinoline-5,11-dione .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave synthesis, ionic liquid catalysis, and photocatalytic synthesis using UV radiation are employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halogens, hydroxyl groups (OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
Methyl [3-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenoxy]acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-[3-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation, inflammation, and microbial growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused tetracyclic quinoline derivatives, such as:
- Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)benzoate
- Tetracyclic isoindolo[2,1-a]quinoline-5,11-dione
- 4-Hydroxy-2-quinolones
Uniqueness
Methyl [3-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenoxy]acetate is unique due to its specific structural features and the range of biological activities it exhibits.
Properties
IUPAC Name |
methyl 2-[3-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-21(25)13-27-16-7-4-6-15(11-16)19-12-20(24)23-22-17-8-3-2-5-14(17)9-10-18(19)22/h2-11,19H,12-13H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTTWKHZHUXHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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